Product packaging for Helium--magnesium (1/1)(Cat. No.:CAS No. 81099-07-2)

Helium--magnesium (1/1)

Cat. No.: B14430655
CAS No.: 81099-07-2
M. Wt: 28.308 g/mol
InChI Key: KCAVJKFEUVWRLY-UHFFFAOYSA-N
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Description

Historical Perspectives on Noble Gas Chemical Reactivity under Extreme Conditions

For decades, the noble gases—helium, neon, argon, krypton, xenon, and radon—were defined by their chemical aloofness, attributed to their stable, completely filled valence electron shells. ebsco.comrsc.org This perception of inertness was a cornerstone of chemical theory until 1962, when Neil Bartlett synthesized the first stable noble gas compound, xenon hexafluoroplatinate (XePtF₆). acs.orgnumberanalytics.comfrontiersin.org This groundbreaking achievement dismantled the myth of absolute unreactivity and catalyzed decades of research into noble gas chemistry. frontiersin.org

Early research required extreme conditions, such as highly reactive reagents or cryogenic temperatures, to coax noble gases into forming compounds. rsc.orgacs.org The advent of high-pressure technologies, like the diamond anvil cell, opened a new dimension for this research, allowing scientists to explore chemical behaviors at pressures millions of times greater than Earth's atmosphere. carnegiescience.eduresearchgate.net These investigations revealed that pressure could be a powerful tool to induce reactivity, leading to the prediction and synthesis of a variety of novel noble gas compounds. acs.orgfrontiersin.org

Fundamental Concepts of Pressure-Induced Chemical Bonding

At pressures reaching hundreds of gigapascals (GPa) and even terapascals (TPa), the rules of classical chemistry begin to break down. acs.orgvice.com The immense compression fundamentally alters the electronic structure of atoms, forcing electrons into new arrangements and enabling novel types of chemical bonds. aip.orgiphy.ac.cn A key principle governing this transformation is pressure-induced electron delocalization. aip.orgresearching.cn As pressure increases, the kinetic energy of electrons rises more rapidly than their electrostatic potential energy, making it energetically favorable for electrons to delocalize from their atomic orbitals and participate in bonding between adjacent atoms. aip.orgresearching.cn

This can lead to the transformation of simple molecular solids into extended covalent or ionic solids. aip.orgaip.org A fascinating phenomenon observed in some high-pressure compounds is the formation of electrides. researchgate.net In these materials, electrons are not bound to atoms but occupy interstitial sites within the crystal lattice, acting as anions themselves. carnegiescience.eduresearchgate.net The formation of these interstitial quasiatoms (ISQs) is a key stabilizing factor for compounds like the experimentally synthesized Na₂He and the theoretically predicted MgHe. carnegiescience.eduresearchgate.netaps.org

Academic Significance of Helium's Chemical Behavior under Compression

Helium, with the highest ionization potential and lowest polarizability of any element, was long considered the most inert noble gas. arxiv.orgwikipedia.org The prediction and discovery of stable helium compounds under pressure have profound implications, particularly for planetary science. vice.com Helium is the second most abundant element in the universe and a major component of gas giant planets like Jupiter and Saturn. carnegiescience.eduspace.comaps.org The conditions within the interiors of these planets involve immense pressures and temperatures, creating natural laboratories for exotic chemistry. frontiersin.orgnih.gov

The potential for helium to react with other elements, such as sodium, magnesium, iron, water, or ammonia, under these conditions could significantly impact planetary models. aps.orgspace.comaps.orgaps.org The formation of previously unexpected helium compounds could alter the distribution of elements within a planet and affect its thermal and evolutionary history. vice.comnih.gov Furthermore, studying these reactions expands our fundamental understanding of chemical bonding, demonstrating that even the most reluctant elements can be compelled to form stable compounds, thereby rewriting the boundaries of chemistry. aps.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula HeMg B14430655 Helium--magnesium (1/1) CAS No. 81099-07-2

Properties

CAS No.

81099-07-2

Molecular Formula

HeMg

Molecular Weight

28.308 g/mol

IUPAC Name

helium;magnesium

InChI

InChI=1S/He.Mg

InChI Key

KCAVJKFEUVWRLY-UHFFFAOYSA-N

Canonical SMILES

[He].[Mg]

Origin of Product

United States

Theoretical Prediction and Discovery of Helium Magnesium 1/1 Compound Mghe

Computational Methodologies for High-Pressure Compound Prediction

The theoretical prediction of new compounds under extreme pressures relies heavily on advanced computational methods that can explore vast structural possibilities and accurately determine their stability. uspex-team.orgoup.com These ab initio (first-principles) approaches have become indispensable tools for materials discovery, enabling the identification of stable crystal structures based solely on the chemical composition of a material. uspex-team.orgoup.com

Ab Initio Structure Search Algorithms (e.g., CALYPSO, USPEX)

A crucial component in the computational prediction of novel high-pressure compounds is the use of robust structure search algorithms. uspex-team.orgresearchgate.net These algorithms systematically explore the potential energy surface of a given chemical system to identify low-enthalpy, and therefore potentially stable, crystal structures. Two prominent examples of such algorithms are CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) and USPEX (Universal Structure Predictor: Evolutionary Xtallography). researchgate.netuspex-team.org

The USPEX code, for instance, employs an evolutionary algorithm to predict stable crystal structures. arxiv.orguspex-team.org This method starts with a randomly generated population of structures and iteratively "evolves" them towards lower enthalpy configurations through operations that mimic natural evolution, such as heredity and mutation. uspex-team.org In the case of the He-Mg system, unbiased evolutionary crystal structure prediction (CSP) was performed using the USPEX algorithm to search for stable compounds at pressures ranging from 700 to 1000 GPa. aps.org This involved creating an initial random population of structures and progressively refining them over subsequent generations. aps.org

Similarly, the CALYPSO method utilizes a particle swarm optimization algorithm to efficiently search for the global minimum on the potential energy surface, which corresponds to the most stable crystal structure. researchgate.net These ab initio structure search methods have a high success rate and have been instrumental in the discovery of numerous new materials under high pressure. uspex-team.orgresearchgate.net

Density Functional Theory (DFT) Applications in Phase Stability Prediction

Once a set of candidate crystal structures is generated by algorithms like USPEX or CALYPSO, their stability must be rigorously evaluated. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used for this purpose. wikipedia.orgaps.org DFT allows for the calculation of the total energy and other electronic properties of a many-body system by using the electron density as the fundamental variable. wikipedia.org

In the context of high-pressure compound prediction, DFT is employed to calculate the formation enthalpy of the candidate structures. aps.orgresearchgate.net The formation enthalpy determines whether a compound is thermodynamically stable with respect to decomposition into its constituent elements or other competing phases. researchgate.net A negative formation enthalpy indicates that the compound is stable. arxiv.org For the Mg-He system, DFT calculations were performed using the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for the exchange-correlation functional to determine the formation enthalpies of various He-Mg stoichiometries. aps.org The projector augmented-wave (PAW) method was used to describe the interaction between ions and electrons. aps.org The thermodynamic stability of a predicted phase is confirmed by ensuring its enthalpy is lower than that of any combination of other phases at a given pressure. aps.org

Identification of Stable He-Mg Stoichiometries under Ultrahigh Pressures

Through the application of the aforementioned computational methodologies, researchers have explored the phase diagram of the helium-magnesium system under immense pressures, leading to the identification of several stable compounds. aps.orgresearchgate.net

Prediction of MgHe as a Stable Compound

Unbiased ab initio crystal structure prediction searches performed for the He-Mg system revealed the existence of stable compounds at pressures exceeding 750 GPa. aps.orgresearchgate.net Among the predicted stable stoichiometries, the 1:1 compound, MgHe, emerged as a significant finding. iphy.ac.cnaps.org This compound was predicted to adopt an anti-NiAs structure with the space group P6₃/mmc. aps.org This structure can be visualized as a simple hexagonal sublattice of helium atoms inserted into a hexagonal close-packed (hcp) sublattice of magnesium atoms. aps.org

The prediction of MgHe was a notable departure from previous assumptions that no stable He-Mg compounds existed at high pressure. aps.orgresearchgate.net Further investigations also identified other Mg-rich compounds, such as MgₙHe (where n=6, 8, 10, 15, and 18), that become stable at pressures above 750 GPa. aps.orgresearchgate.net

Computational Validation of Formation Enthalpies and Phase Diagrams

The stability of the predicted MgHe compound was validated through detailed formation enthalpy calculations using DFT. aps.org The formation enthalpy of various He-Mg compounds was plotted against composition in a convex hull diagram. aps.orgresearchgate.net Structures that lie on the convex hull represent thermodynamically stable phases. researchgate.net The calculations showed that MgHe possesses a negative formation enthalpy at pressures above approximately 795 GPa, confirming its thermodynamic stability. iphy.ac.cnresearchgate.net

The pressure-composition phase diagram for the He-Mg system was constructed based on these enthalpy calculations. aps.org This diagram illustrates the stable phases at different pressures. The results indicated that MgHe is a stable phase in a specific pressure range and does not undergo any phase transitions within its stable pressure domain. aps.org The dynamical stability of the MgHe structure was further confirmed by phonon calculations, which showed no imaginary frequencies in the phonon spectra. aps.org

Table 1: Predicted Stable Mg-He Compounds and Their Properties

CompoundSpace GroupStability Pressure (GPa)Formation Enthalpy at 1 TPa (eV/atom)
MgHeP6₃/mmc> 795~ -0.12
Mg₆He-> 750-
Mg₈He-> 750-
Mg₁₀He-> 750-
Mg₁₅He-> 750-
Mg₁₈He-> 750-

Theoretical Confirmation of MgHe Existence at Specific Pressure Regimes

The theoretical studies provide strong evidence for the existence of the MgHe compound within a well-defined high-pressure regime. The stability of MgHe with the P6₃/mmc symmetry is predicted to commence at pressures above 795 GPa, including the zero-point energy correction. iphy.ac.cnresearchgate.net Another study suggests that MgHe becomes stable at approximately 750 GPa. aps.org

An intriguing aspect of the predicted MgHe compound is its electronic structure. Calculations of the electron localization function (ELF) and Bader charge analysis indicate that MgHe is an electride. iphy.ac.cnresearchgate.net In this state, electrons are not bound to atomic nuclei but are instead localized in the interstitial sites of the crystal lattice, effectively behaving as anions. researchgate.net Specifically, in MgHe, a significant amount of charge is transferred from magnesium to these interstitial quasiatoms (ISQ). iphy.ac.cnaps.org This charge localization is believed to play a crucial role in stabilizing the MgHe structure by creating space for the insertion of helium atoms. aps.org

Furthermore, calculations using the more accurate GW method confirmed the nonmetallic nature of MgHe, predicting a band gap of 2.06 eV at 1 TPa. aps.orgresearchgate.net This suggests that helium can induce a metal-to-nonmetal transition in magnesium under ultrahigh pressure. aps.org The thermodynamic stability calculations at high temperatures and pressures suggest that the MgHe compound could potentially exist in the interiors of celestial bodies like super-Earths and Neptune. iphy.ac.cnresearchgate.net

Table 2: Key Properties of the Predicted MgHe Compound

PropertyValue/DescriptionPressure (GPa)Source
Crystal StructureP6₃/mmc (anti-NiAs type)> 795 iphy.ac.cnaps.org
Stability Onset~750 - 795- iphy.ac.cnaps.org
Electronic NatureInsulating ElectrideStable pressure range iphy.ac.cnaps.org
Band Gap (GW method)2.06 eV1000 aps.orgresearchgate.net
Charge on He (Bader analysis)-0.28e1000 aps.org

Electronic Structure and Bonding Nature in Helium Magnesium 1/1 Compound

Theoretical Descriptions of Chemical Bonding in MgHe

Under pressures exceeding 750 GPa, Helium and Magnesium are predicted to form stable compounds, including MgHe. researchgate.netarxiv.orgiaea.org The chemical bonding in MgHe is a complex interplay of several factors that collectively stabilize the structure. A significant aspect of this bonding is the strong electronic hybridization between Helium and Magnesium atoms. aps.org This hybridization contributes to the lowering of the band energy, favoring the formation of the compound. aps.org

Furthermore, Bader atom-in-molecule charge analysis reveals a notable charge transfer within the MgHe lattice. At a pressure of 1 TPa, the primary charge transfer of approximately 1.07e occurs from Magnesium to an interstitial quasiatom (ISQ). aps.org Concurrently, each Helium atom gains about 0.28e, a substantial charge accumulation compared to other known Helium compounds like Na₂He (0.15e). aps.org This significant charge transfer indicates a chemical interaction between Helium and the Magnesium matrix, lending MgHe characteristics akin to a magnesium salt. aps.org The chemical formula can be represented as Mg²⁺(E¹.⁵⁻He⁰.⁵⁻), where the excess charge on Helium atoms lowers the Madelung energy. aps.org The insertion of Helium also increases the nominal valence state of both Magnesium (from 1+ to 2+) and the ISQ (from 1- to 1.5-), enhancing the compound's polarity and further reducing the electrostatic interaction energy. aps.org

The stabilization of MgHe is therefore a result of three combined effects: the localization of electrons to the ISQ, which creates space for Helium; the significant charge accumulation on Helium atoms; and the strong hybridization between Helium and Magnesium. aps.org

Investigation of the Noble Gas-Driven Metal-Nonmetal Transition in MgHe

One of the most remarkable predicted properties of MgHe is its transition from a metallic to a nonmetallic state, driven by the presence of Helium. aps.orgresearchgate.netarxiv.org This phenomenon represents a novel case of a noble gas inducing a metal-nonmetal transition. aps.org

An unexpected band gap opens in MgHe at pressures as low as approximately 200 GPa. aps.orgresearchgate.netarxiv.orgiaea.org The maximum band gap at the PBE functional level is 0.59 eV at 400 GPa. aps.org More accurate GW method calculations confirm the nonmetallic nature of MgHe across its stable pressure range, predicting a band gap of 2.06 eV at 1 TPa and indicating that it remains nonmetallic up to at least 3 TPa. aps.org

The mechanism behind this band gap opening is multifaceted. Under high pressure, Helium atoms are no longer inert and actively participate in chemical interactions. aps.org They occupy space within the lattice, repelling interstitial electrons towards the ISQ sites. aps.org This, combined with the chemical reaction between Helium and Magnesium, enhances electron localization at the ISQ. aps.org This increased localization leads to a narrowing of the energy bands, which is a key factor in the emergence of an insulating state. aps.org

The projected electronic density of states (PDOS) provides further insight into the electronic structure of MgHe. aps.orgresearchgate.net At 1 TPa, the PDOS for MgHe shows a very small density of states at the Fermi level (E_F), which is characteristic of a nonmetallic material. researchgate.net This is in contrast to metallic phases like Mg-hcp and Mg-sc, which show significant PDOS at the Fermi level. aps.org The analysis of orbital contributions reveals strong hybridization between the electronic states of Helium and Magnesium, which is crucial for the stabilization of the MgHe compound and its electronic properties. aps.org

Electron Localization and Delocalization Characteristics within the MgHe Lattice

The concept of electron localization is central to understanding the properties of MgHe. The formation of the compound is driven by the localization of electrons to interstitial quasiatoms (ISQs), which effectively creates space for the Helium atoms. aps.org This localization is enhanced by the presence of Helium, which, under high pressure, interacts with Magnesium and promotes the confinement of electrons to the ISQ sites. aps.org

The enhanced electron localization is a primary driver for the metal-nonmetal transition observed in MgHe. aps.org By confining electrons, the electronic bands are narrowed, leading to the opening of a band gap. aps.org This behavior is a significant departure from the typically delocalized metallic bonding found in pure Magnesium under pressure.

Quantum Chemical Characterization of Interatomic Interactions in MgHe

Quantum chemical calculations have been instrumental in predicting and characterizing the novel compound MgHe. aps.org These calculations reveal the intricate nature of the interatomic interactions that stabilize this unique material under extreme pressures.

The behavior of Helium in MgHe starkly contrasts with its conventional role in materials. aps.orgiaea.org Typically, Helium is known to occupy interstitial sites within a crystal lattice, forming weak van der Waals interactions. aps.org However, in MgHe, Helium atoms form a substitutional alloy with Magnesium on a simple cubic lattice. aps.orgresearchgate.netarxiv.org This is a significant finding, as it represents a departure from the established understanding of Helium's chemical behavior. aps.orgarxiv.orgiaea.org The formation of a stable compound with significant chemical interaction and charge transfer demonstrates that under extreme pressures, Helium can shed its inertness and actively participate in chemical bonding. aps.org

Data Tables

Table 1: Predicted Properties of MgHe at High Pressure

PropertyValuePressureMethod
Formation Pressure> 750 GPa> 750 GPaab initio structure search
Band Gap0.59 eV400 GPaPBE
Band Gap2.06 eV1 TPaGW
Charge on He atom~0.28e1 TPaBader analysis
Charge transfer from Mg to ISQ~1.07e1 TPaBader analysis

Crystallographic Analysis and Structural Phase Transitions of Helium Magnesium 1/1

Predicted Crystal Structures of MgHe under Ultrahigh Pressures

Unbiased ab initio structure searches have been instrumental in predicting the existence of stable He-Mg compounds at pressures exceeding 750 GPa. aps.org These computational explorations have revealed a fascinating interplay between pressure, structure, and electronic properties, leading to the prediction of unexpected stoichiometries and phases.

One of the remarkable findings is the significant role of helium in stabilizing a simple cubic (sc) phase of magnesium. iaea.org Pure magnesium is predicted to transition to a simple cubic phase at approximately 1.1 TPa. iaea.org However, the inclusion of helium to form ordered substitutional alloys, such as Mg-rich MgnHe compounds, drastically lowers this transition pressure to around 750 GPa. iaea.org This stabilization is a direct consequence of the interaction between helium and magnesium under extreme compression.

Contrary to the conventional understanding that helium prefers interstitial sites in crystal lattices, in the He-Mg system, helium is predicted to form ordered substitutional alloys. iaea.org This means that helium atoms replace magnesium atoms within the magnesium lattice. In the case of MgHe, this ordered substitution leads to the formation of a stable insulating compound. aps.org The stability of this arrangement is attributed to a combination of factors including charge localization in the interstitial sites, significant charge transfer to the helium atoms, and hybridization between the electronic orbitals of magnesium and helium. aps.org

High-Pressure Polymorphism and Structural Motifs of He-Mg Compounds

Computational studies have predicted the existence of several stable He-Mg compounds across a range of stoichiometries under ultrahigh pressures. aps.org Besides the 1:1 compound (MgHe), Mg-rich compounds with stoichiometries such as Mg₆He, Mg₈He, Mg₁₀He, Mg₁₅He, and Mg₁₈He have been identified as stable above 750 GPa. aps.orgiaea.org The structural arrangements of these compounds can be broadly classified into two groups: the unique structure of MgHe and the substitutional alloys of the Mg-rich compounds. aps.org

The following interactive table summarizes the predicted stable He-Mg compounds and their characteristics:

CompoundPredicted Stability Pressure Range (GPa)Crystal System/Structural Feature
MgHe> 750Insulating compound
Mg₆He> 750Substitutional alloy
Mg₈He> 750Substitutional alloy
Mg₁₀He> 750Substitutional alloy
Mg₁₅He> 750Substitutional alloy
Mg₁₈He> 750Substitutional alloy

This data is based on unbiased ab initio crystal structure prediction results. aps.org

A structural phase diagram constructed from these predictions indicates that there are no phase transitions within the respective stable pressure ranges for these compounds. aps.org

Computational Studies of Pressure-Induced Structural Evolution and Stability Regions

The prediction of stable He-Mg compounds is a direct result of advanced computational methodologies. Crystal structure prediction (CSP) for the He-Mg system has been carried out using ab initio evolutionary algorithms. aps.org These methods perform a systematic search for the most stable crystal structures at various pressures. The thermodynamic stability of the predicted structures is determined by calculating their formation enthalpy. aps.org Structures that lie on the convex hull of the formation enthalpy diagram are considered thermodynamically stable. aps.org

The pressure-induced structural evolution from elemental helium and magnesium to the stable He-Mg compounds is elucidated through these calculations. With increasing pressure, Mg₆He is the first compound to become stable at 750 GPa, followed by the other stoichiometries. aps.org These computational studies not only predict the existence of these novel materials but also provide a detailed understanding of their stability regions as a function of pressure. aps.org

Theoretical Modeling of Lattice Dynamics and Vibrational Properties in MgHe

The dynamical stability of the predicted MgHe compound has been confirmed through the calculation of its phonon spectra. aps.org Theoretical modeling of lattice dynamics is crucial to ensure that a predicted crystal structure is not only thermodynamically stable but also dynamically stable, meaning it does not spontaneously distort. A key indicator of dynamical stability is the absence of imaginary frequencies in the phonon dispersion curves. aps.org

The phonon spectra for MgHe have been calculated and show no imaginary frequencies, confirming its dynamical stability within its predicted pressure range. aps.org This theoretical analysis of the vibrational properties provides strong evidence for the physical viability of the MgHe compound under ultrahigh pressures. The study of lattice dynamics in such extreme-pressure compounds is essential for understanding their physical properties, including thermal conductivity and electron-phonon interactions.

Advanced Methodologies for Academic Research on Mghe

Computational Spectroscopy of Helium-Magnesium (1/1)

Computational spectroscopy serves as an indispensable tool for predicting and interpreting the spectral properties of novel materials like MgHe before they are synthesized. By simulating how the compound interacts with electromagnetic radiation, researchers can gain insights into its geometric structure, bonding characteristics, and electronic properties. These theoretical predictions are crucial for guiding and confirming experimental observations.

The theoretical prediction of vibrational and electronic spectra for a high-pressure phase like MgHe involves complex quantum chemical calculations. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the oscillations of atoms around their equilibrium positions, offering a fingerprint of the compound's structure and bonding. Electronic spectroscopy, on the other hand, investigates the transition of electrons between different energy levels, revealing key information about the electronic band structure and bonding nature.

For MgHe, first-principles calculations based on Density Functional Theory (DFT) are the primary method for predicting these spectra. The process involves:

Geometry Optimization: The atomic positions of the MgHe crystal lattice are optimized at a given high pressure to find the lowest energy, most stable structure.

Hessian Matrix Calculation: The second derivatives of the energy with respect to atomic displacements are computed to form the Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

Spectral Activity Prediction: By calculating the change in dipole moment or polarizability associated with each vibrational mode, the IR and Raman intensities can be predicted, respectively.

Electronic spectra are predicted by calculating the electronic band structure and the density of states (DOS). A significant prediction for MgHe is the opening of a band gap at approximately 200 GPa, signaling a pressure-induced metal-to-nonmetal transition. This transition is driven by the insertion of helium atoms, which enhances the localization of magnesium's valence electrons. The sharing of a common maximally localized Wannier function between magnesium and helium atoms confirms the loss of helium's chemical inertness and the formation of a true chemical bond.

Table 1: Theoretical Approaches for MgHe Spectroscopy

Spectroscopic MethodComputational TechniquePredicted Information for MgHeKey Insights
Raman & Infrared (Vibrational)Density Functional Perturbation Theory (DFPT)Phonon frequencies, IR intensities, Raman activitiesStructural stability (no imaginary frequencies), bonding strength, phase transitions
UV-Visible (Electronic)Time-Dependent DFT (TD-DFT) or GW approximationElectronic band structure, band gap energy, density of states (DOS)Metal-nonmetal transition, nature of chemical bonding, optical properties

As pressure changes, the crystal structure and, consequently, the spectroscopic signatures of MgHe are expected to evolve significantly. Simulating these signatures across a range of pressures is vital for mapping its phase diagram and understanding the underlying physics of its transformations.

Computational models can predict how vibrational frequencies (phonon modes) shift with increasing pressure. Generally, bond-stiffening under compression leads to an increase in vibrational frequencies (a "blue shift"). However, anomalies such as a "red shift" (frequency decrease) or mode softening can indicate an approaching phase transition or changes in bonding character. For MgHe, tracking the pressure dependence of Raman and IR-active modes would provide a clear pathway for experimentalists to identify the compound and monitor its behavior in a diamond anvil cell.

Similarly, the electronic band gap of MgHe is predicted to be highly sensitive to pressure. Simulations can map the evolution of the band gap, providing a theoretical basis for experiments that might probe the material's electronic properties, such as optical absorption measurements under pressure.

Experimental Techniques for High-Pressure Synthesis and Characterization

The synthesis and characterization of a compound like MgHe, predicted to be stable only at pressures exceeding 750 GPa, represents a significant experimental challenge. The primary tool for achieving such extreme conditions in a static laboratory setting is the diamond anvil cell (DAC).

A diamond anvil cell is a high-pressure device that uses two opposing brilliant-cut diamonds to compress a small sample (micrometer-sized) contained within a gasket. sns.it The exceptional hardness of diamond allows DACs to generate immense pressures, potentially reaching hundreds of gigapascals, sufficient for the synthesis of MgHe. sns.it

The experimental workflow for synthesizing and studying MgHe using a DAC would involve several key steps:

Sample Loading: A small piece of magnesium foil would be placed inside a hole in a metal gasket (e.g., rhenium). The DAC chamber is then loaded with helium, which serves not only as a reactant but also as a pressure-transmitting medium, ensuring quasi-hydrostatic conditions. researchgate.net

Compression: The force applied to the diamonds is gradually increased, compressing the magnesium and helium together. The pressure inside the cell is monitored in-situ, typically by measuring the fluorescence of a ruby chip placed alongside the sample. carnegiescience.edu

In-situ Characterization: The transparency of diamonds to a wide range of electromagnetic radiation allows for the simultaneous characterization of the sample as it is being compressed. Key techniques include:

Synchrotron X-ray Diffraction (XRD): A powerful beam of X-rays is directed through the diamonds to probe the crystal structure of the sample. The appearance of new diffraction peaks corresponding to the predicted MgHe structure would confirm its synthesis. nih.gov

Raman Spectroscopy: Laser light is focused on the sample, and the scattered light is analyzed. The emergence of new vibrational modes that match theoretical predictions would provide strong evidence for the formation of MgHe and its bonding. researchgate.net

Laser Heating: To overcome potential kinetic barriers to the reaction between magnesium and helium, the sample can be heated to thousands of degrees while under pressure using a high-power laser. carnegiescience.edu This technique is crucial for exploring the temperature dimension of the phase diagram and promoting the synthesis of thermodynamically stable phases.

The combination of DAC technology with laser heating and synchrotron-based probes provides a comprehensive experimental platform to synthesize, identify, and characterize the structural, vibrational, and electronic properties of MgHe under the extreme conditions where its existence is predicted. nih.govfigshare.com

Synchrotron X-ray Diffraction for Structural Elucidation of Predicted Compounds

The theoretical prediction of novel compounds under extreme conditions, such as the high-pressure synthesis of Helium--magnesium (1/1) (MgHe), necessitates advanced experimental techniques for structural verification. Synchrotron X-ray diffraction (XRD) stands as a paramount tool for the structural elucidation of these predicted crystalline materials. The high brilliance, high energy, and fine collimation of synchrotron X-ray beams are indispensable for probing the atomic arrangement within samples subjected to the immense pressures required for the formation of compounds like MgHe.

Theoretical studies employing ab initio evolutionary algorithms have predicted the formation of a stable MgHe compound at pressures exceeding 750 GPa. aps.org These computational models suggest a specific crystal structure for MgHe, providing a theoretical framework that can be experimentally validated. The primary role of synchrotron XRD in this context is to provide empirical evidence of this predicted atomic arrangement, thereby confirming the existence and structure of the novel compound.

The predicted crystal structure of MgHe provides a clear target for experimental verification. Computational predictions indicate that MgHe crystallizes in the hexagonal P6₃/mmc space group. researchgate.net This prediction offers a distinct diffraction fingerprint that can be sought in experimental XRD patterns.

Detailed Research Findings from Theoretical Predictions

Ab initio structure searches have been instrumental in forecasting the stability and crystal lattice of MgHe under extreme pressures. aps.org These computational studies are foundational to guiding experimental efforts. The key theoretical findings for MgHe are summarized in the table below.

Predicted PropertyValue
Compound Helium--magnesium (1/1) (MgHe)
Predicted Stability > 750 GPa
Crystal System Hexagonal
Space Group P6₃/mmc

This table presents theoretically predicted data for MgHe, which awaits experimental verification.

The process of structural elucidation using synchrotron XRD involves several critical steps. Initially, the sample, a mixture of magnesium and helium, is loaded into a diamond anvil cell (DAC) capable of generating the requisite terapascal pressures. The DAC is then placed in the path of the synchrotron X-ray beam. As the pressure is increased, the sample is continuously monitored by XRD. The formation of a new crystalline phase, corresponding to the predicted MgHe compound, would be evidenced by the appearance of a new set of diffraction peaks.

The positions and intensities of these diffraction peaks are governed by the crystal structure of the material. By analyzing the diffraction pattern, researchers can determine the lattice parameters, space group, and atomic positions within the unit cell. This experimental data can then be directly compared with the theoretically predicted structure. A close match between the experimental and predicted XRD patterns would provide strong evidence for the successful synthesis and structural determination of MgHe.

Furthermore, synchrotron XRD allows for in situ analysis as a function of pressure. This capability is crucial for mapping the phase diagram of the Mg-He system and identifying the precise pressure-temperature conditions under which MgHe is stable. Any pressure-induced phase transitions or changes in the lattice parameters can be observed in real-time, providing a comprehensive understanding of the material's structural behavior under extreme conditions.

Synthesis Strategies for Helium Magnesium 1/1 Compound Under Extreme Conditions

High-Pressure, High-Temperature Solid-State Synthesis Approaches

Theoretical models are the primary tool for investigating the formation of MgHe, predicting that its synthesis would require a high-pressure, high-temperature solid-state approach. Computational studies, particularly ab initio evolutionary algorithms, have been instrumental in forecasting the stability of this compound. These theoretical frameworks suggest that MgHe would form at pressures exceeding 750 gigapascals (GPa). The predicted synthesis involves the direct reaction of elemental magnesium and helium under these extreme conditions.

The stability of the predicted MgHe compound is attributed to a unique electronic structure that emerges under immense pressure. This includes the localization of electrons and a significant charge transfer from magnesium to helium, along with the hybridization of their orbitals. This theoretical foundation provides a roadmap for potential experimental synthesis, indicating the necessity of techniques that can achieve and sustain terapascal-level pressures.

Feasibility Studies and Challenges in Experimental Realization

The experimental realization of MgHe faces substantial hurdles, primarily centered on achieving and containing the requisite ultra-high pressures. While theoretical models predict the stability of MgHe above 750 GPa, current static compression technology is only beginning to broach the terapascal regime.

Key Challenges:

Pressure Generation: Reaching pressures of 750 GPa and beyond is at the absolute limit of current experimental capabilities. While laser-heated double-stage diamond anvil cells (DACs) have reportedly reached pressures in the terapascal range, these are exceptionally complex and challenging experiments. nih.govliu.seesrf.fr

Sample Containment and Measurement: At such extreme pressures, maintaining the integrity of the sample and the diamond anvils is a significant challenge. Furthermore, characterizing the synthesized material in situ through techniques like X-ray diffraction becomes increasingly difficult due to the small sample sizes and the extreme environment. nih.gov

Kinetic Barriers: Even if the necessary pressure and temperature are achieved, kinetic barriers may hinder the reaction between the inert helium and magnesium. Overcoming these barriers might require precise control over the heating and compression pathways.

Recent advancements in high-pressure crystallography and the development of novel diamond anvil technologies are pushing the boundaries of what is experimentally achievable. liu.se However, the synthesis of MgHe remains a formidable challenge that will require further innovation in high-pressure apparatus and diagnostic techniques.

Analogous Synthesis Protocols from Other Noble Gas Compounds (e.g., Na2He)

The successful synthesis of disodium (B8443419) helide (Na2He) provides a valuable precedent and an analogous protocol for the potential synthesis of MgHe. Similar to MgHe, Na2He was first predicted by ab initio evolutionary algorithms to be a stable compound at high pressure. arxiv.orgarxiv.orgcnr.it

The experimental synthesis of Na2He was subsequently achieved in a diamond anvil cell at pressures greater than 113 GPa. arxiv.orgcnr.itcarnegiescience.edu The process involved compressing a mixture of sodium and helium to the target pressure and then using laser heating to facilitate the reaction. The formation of the Na2He compound, which has a fluorite-type crystal structure, was confirmed by X-ray diffraction. arxiv.orgcnr.it

The synthesis of Na2He demonstrates that theoretical predictions of novel noble gas compounds under high pressure can be experimentally validated. A similar approach could be envisioned for MgHe:

A sample of magnesium would be loaded into a diamond anvil cell.

Helium would be introduced as the pressure-transmitting medium and reactant.

The pressure would be increased to over 750 GPa.

Laser heating would be applied to the sample to overcome any kinetic barriers and initiate the reaction.

In situ X-ray diffraction would be used to monitor for the formation of the predicted MgHe crystal structure.

While the general protocol is analogous, the significantly higher pressure requirement for MgHe compared to Na2He ( >750 GPa vs. >113 GPa) represents a monumental leap in experimental difficulty.

Methodological Advancements for Overcoming Kinetic Barriers in Novel Compound Synthesis

Overcoming kinetic barriers is a critical aspect of synthesizing novel materials under extreme conditions. High pressures can create thermodynamically favorable conditions for the formation of new compounds, but the reactions may still be kinetically hindered. Several methodological advancements are being explored to address these challenges:

Laser Heating in Diamond Anvil Cells: This technique is crucial for providing the activation energy needed to initiate reactions in high-pressure experiments. By focusing a powerful laser onto the sample, researchers can achieve temperatures of thousands of degrees, promoting atomic diffusion and overcoming kinetic barriers. researchgate.net This method was essential in the synthesis of Na2He and would be indispensable for any attempt to synthesize MgHe.

Far-From-Equilibrium Synthesis: Techniques that operate far from thermodynamic equilibrium can kinetically trap metastable phases that are otherwise inaccessible. acs.org Methods such as rapid heating and quenching can create unique material states. While challenging to implement in a DAC, the principles of far-from-equilibrium synthesis could inspire new pathways for creating high-pressure compounds.

Ultrasound-Assisted Synthesis: In other areas of materials science, ultrasound has been shown to lower the activation energy for reactions and reduce synthesis time. mdpi.com While not yet applied in the terapascal pressure regime, the concept of using external energy sources to overcome kinetic barriers is a promising avenue for future research in high-pressure synthesis.

Precise Control of Pressure-Temperature Pathways: The specific path taken through the pressure-temperature phase diagram can influence the final product of a high-pressure synthesis. iaea.org Careful control over the compression and heating rates can help to navigate the energy landscape and favor the formation of the desired compound.

As experimental techniques continue to evolve, these and other innovative methods will be essential in the quest to synthesize theoretically predicted materials like Helium-Magnesium (1/1) and explore the rich chemistry that exists under extreme conditions.

Broader Academic Implications and Future Research Trajectories

Reassessment of Noble Gas Chemical Inertness in High-Pressure Regimes

For decades, helium's complete electron shell, unsurpassed ionization potential, and near-zero electron affinity established it as the most chemically inert element. arxiv.orgnih.govblm.gov This perception was so entrenched that the group 18 elements were re-dubbed "noble gases" from "inert gases" only after the synthesis of xenon compounds, acknowledging that inertness was not absolute. quora.com However, helium was still considered unreactive under all but the most extreme, non-stabilizing conditions. wikipedia.org

The theoretical prediction and subsequent potential for synthesis of compounds like MgHe at extreme pressures have shattered this paradigm. aps.orgresearchgate.net High-pressure research, guided by powerful computational tools, has revealed that pressure is a fundamental thermodynamic variable capable of drastically altering electronic structures and bonding patterns. nih.govrsc.org In the case of helium, immense pressure can overcome the repulsive forces that normally prevent it from forming stable chemical bonds. wikipedia.org This has led to a paradigm shift, demonstrating that the chemistry of noble gases is far richer and more complex than previously conceived. nih.gov The formation of MgHe, alongside other predicted high-pressure compounds like Na₂He and FeHe, proves that helium can participate in chemical reactions, forming thermodynamically stable crystalline solids. arxiv.orgaps.orgresearchgate.net This forces a re-evaluation of the traditional rules of chemical bonding, which are largely based on ambient pressure conditions.

Ramifications for Planetary Science and Deep Earth Chemistry Studies

The conditions under which MgHe is predicted to be stable—pressures exceeding 750 Gigapascals (GPa)—are directly relevant to the interiors of celestial bodies. aps.orgarxiv.org Helium is a primary constituent of gas giant planets like Jupiter and Saturn, and understanding its behavior under the extreme pressures and temperatures within these planets is crucial for accurate modeling of their structure, evolution, and atmospheric dynamics. aps.org The discovery that helium can react with other elements, such as magnesium, which is also expected to be present in planetary interiors, introduces new possibilities for the mineralogy and chemistry of these environments. aps.orgresearchgate.netscitechdaily.com

The formation of helium-bearing compounds could influence key planetary properties, such as heat flow, magnetic field generation, and the distribution of elements within the planet. aps.org For instance, the existence of a stable, insulating MgHe compound could affect the thermal evolution of a planet. aps.orgresearchgate.net These findings prompt a re-examination of planetary models that have historically assumed helium's chemical inertness.

Understanding Helium's Role in Extreme Geochemical Environments

While the pressures required for MgHe formation are beyond those in Earth's interior, the principle of pressure-induced reactivity of helium has significant implications for deep Earth chemistry. Helium, particularly radiogenic helium produced by the decay of uranium and thorium, is a key tracer in geochemistry used to understand mantle dynamics and fluid migration. utah.govresearchgate.net It has been traditionally assumed that helium is trapped mechanically in rock formations. physicsworld.com

However, recent discoveries of pressure-stabilized helium compounds with iron (FeHe) at terapascal pressures, and the general principle established by MgHe, suggest that helium might be chemically incorporated into the crystal structures of minerals under the conditions of Earth's core or the deep mantle of larger terrestrial exoplanets. researchgate.netgeekoo.news This could provide a previously unconsidered mechanism for helium storage within the Earth and other planets, affecting its distribution and release over geological timescales. geekoo.news

Advancements in Theoretical Chemistry for Predicting Extreme Condition Materials

The prediction of MgHe is a landmark achievement for theoretical and computational chemistry. aps.orgarxiv.org Its discovery was not accidental but the result of sophisticated ab initio crystal structure prediction (CSP) methods, such as evolutionary algorithms, coupled with density functional theory (DFT) calculations. arxiv.orgaps.orgliu.se These computational techniques allow researchers to explore the vast landscape of possible atomic arrangements and chemical compositions to identify thermodynamically stable phases under extreme pressure, a task that is exceptionally challenging for experimental methods alone. rsc.orgcam.ac.ukgithub.io

The successful prediction of MgHe and other noble gas compounds validates these theoretical approaches as powerful tools for "materials by design." rsc.orgresearchgate.net They enable the exploration of novel chemical systems and bonding environments that are inaccessible at ambient pressure, guiding experimental efforts toward the synthesis of materials with exotic and potentially useful properties. cam.ac.uknih.gov This synergy between theory and experiment is accelerating the discovery of new materials and phenomena in high-pressure science. rsc.org

Exploration of Other Binary and Ternary Helium-Containing Compounds under High Pressure

The theoretical framework that led to the prediction of MgHe has opened the floodgates for the exploration of a wide range of other helium-containing compounds. Researchers are now investigating various binary and ternary systems under high pressure, leading to numerous predictions of novel materials.

Compound NamePredicted Stability PressureKey Predicted Property
Na₂He > 113 GPaInsulating electride
Na₂HeO > 15 GPaSimilar structure to Na₂He
FeHe > 4 TPaStable crystalline compound
(H₂O)₂He > 296 GPaThermodynamically stable mixture
MgF₂He > 107 GPaStabilized by reduced Madelung energy
CaF₂He 30-110 GPaInclusion compound

This table is based on data from multiple theoretical prediction studies. arxiv.orgwikipedia.orgaps.orgnih.govresearchgate.netaps.org

These predictions showcase the diverse chemistry helium can exhibit under pressure. In compounds like MgF₂He, the helium atom is thought to stabilize the structure by inserting itself between similarly charged ions, thereby reducing electrostatic repulsion. wikipedia.orgnih.gov In Na₂He, the presence of helium induces strong electron localization, turning the material into an insulating electride. arxiv.orgnih.gov The ongoing search for such compounds is rapidly expanding the known chemical space and challenging our understanding of elemental interactions.

Conceptual Frameworks for Novel Materials Design via Pressure-Induced Bonding

The formation of MgHe exemplifies a broader principle in materials science: the use of pressure to induce novel chemical bonding and create materials with unprecedented stoichiometries and properties. rsc.orgsandia.gov Pressure alters the potential energy surface of a chemical system, making new atomic configurations and compositions thermodynamically favorable. rsc.org This allows for the creation of "impossible" compounds that defy conventional chemical intuition. github.io

This concept forms a new framework for materials design. Instead of being limited to the arrangements and compositions stable at 1 atm, scientists can use pressure as a design parameter to access entirely new classes of materials. nih.gov The stabilization mechanism in MgHe involves a combination of charge localization and hybridization between Mg and He orbitals, a unique form of bonding forged by pressure. aps.org Understanding these pressure-induced bonding mechanisms is critical for developing predictive models that can guide the synthesis of future materials with tailored electronic, structural, or mechanical properties for a range of technological applications. sandia.govacs.org

Q & A

Q. What experimental methods are used to synthesize and characterize the Helium–Magnesium (1:1) compound?

Synthesis typically involves high-pressure techniques (e.g., diamond anvil cells) to force helium into magnesium lattices. Characterization employs X-ray diffraction (XRD) for crystallographic analysis and mass spectrometry to verify stoichiometry. For reproducibility, experimental protocols must detail pressure ranges, temperature controls, and purity standards for precursors . Example workflow:

  • Step 1 : Prepare ultra-pure magnesium samples in an inert atmosphere.
  • Step 2 : Apply incremental pressure (e.g., 10–100 GPa) while introducing helium gas.
  • Step 3 : Use in situ XRD to monitor lattice changes and confirm compound formation.

Q. How do theoretical models predict the stability of Helium–Magnesium (1:1) under varying thermodynamic conditions?

Density Functional Theory (DFT) simulations are standard for predicting stability. Researchers must validate models by comparing computed enthalpy curves with experimental phase diagrams. Key parameters include electron exchange-correlation functionals and lattice relaxation algorithms . Common pitfalls: Overlooking zero-point energy corrections for helium’s quantum effects can lead to inaccurate predictions .

Advanced Research Questions

Q. How to resolve contradictions in reported crystallographic data for Helium–Magnesium (1:1) compounds?

Q. What strategies mitigate helium diffusion during post-synthesis handling of the compound?

Helium’s high mobility necessitates cryogenic stabilization (<50 K) and hermetic encapsulation (e.g., graphene-coated samples). Advanced methodologies:

  • In-operando spectroscopy : Track helium retention via Raman spectroscopy during thermal cycling .
  • Computational modeling : Use molecular dynamics simulations to predict diffusion pathways and design containment materials .

Methodological and Analytical Challenges

Q. How to design experiments that distinguish between surface adsorption and bulk incorporation of helium in magnesium matrices?

  • Controlled etching : Remove surface layers via ion milling and compare pre/post-etching helium content using Secondary Ion Mass Spectrometry (SIMS) .
  • Isotopic labeling : Introduce 3^3He to trace diffusion depth profiles via nuclear reaction analysis .

Q. What statistical approaches address uncertainty in helium concentration measurements?

Employ error propagation models to quantify uncertainties from instrumental noise (e.g., mass spectrometer drift) and sampling heterogeneity. Bayesian statistics are recommended for low-signal scenarios typical of helium detection .

Literature and Collaboration

Q. How to conduct a rigorous literature review on Helium–Magnesium (1:1) given sparse primary data?

  • Database selection : Prioritize peer-reviewed journals (e.g., Physical Review B, Journal of Chemical Physics) over preprint servers. Use Boolean search terms like “helium intercalation AND magnesium” in Scopus/Web of Science .
  • Critical appraisal : Assess methodological rigor in primary sources—e.g., whether pressure calibration protocols are explicitly documented .

Q. What collaborative frameworks enhance reproducibility in high-pressure helium-magnesium research?

Establish shared protocols via consortia (e.g., HPSTAR, Carnegie Institution) for cross-lab validation. Distribute tasks:

  • Lab A : Synthesis and XRD.
  • Lab B : DFT modeling and error analysis.
  • Lab C : Independent replication .

Ethical and Reporting Standards

Q. How to report negative results (e.g., failed synthesis attempts) to advance the field?

Include detailed descriptions of failed conditions in supplementary materials, emphasizing variables like impurity thresholds or pressure fluctuations. This prevents redundant efforts and refines theoretical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.